3-(4-Chlorophenyl)-2-(4-nitrophenyl)propanenitrile
Description
3-(4-Chlorophenyl)-2-(4-nitrophenyl)propanenitrile (CAS: 1254177-53-1, Molecular Formula: C₁₅H₁₁ClN₂O₂) is a nitrile-based organic compound featuring a propanenitrile backbone substituted with 4-chlorophenyl and 4-nitrophenyl groups at positions 3 and 2, respectively . The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups significantly influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-(4-nitrophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-14-5-1-11(2-6-14)9-13(10-17)12-3-7-15(8-4-12)18(19)20/h1-8,13H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDDJVOPGKIEDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857063 | |
| Record name | 3-(4-Chlorophenyl)-2-(4-nitrophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254177-53-1 | |
| Record name | 4-Chloro-α-(4-nitrophenyl)benzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1254177-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-2-(4-nitrophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-(4-nitrophenyl)propanenitrile typically involves a multi-step process. One common method includes the nitration of 4-chlorobenzene to form 4-chloronitrobenzene, followed by a Friedel-Crafts acylation reaction with propionitrile. The reaction conditions often require the use of a strong acid catalyst, such as aluminum chloride, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-(4-nitrophenyl)propanenitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, under basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Sodium hydroxide, water or alcohol as a solvent.
Oxidation: Potassium permanganate, acidic or neutral aqueous medium.
Major Products Formed
Reduction: 3-(4-Chlorophenyl)-2-(4-aminophenyl)propanenitrile.
Substitution: 3-(4-Hydroxyphenyl)-2-(4-nitrophenyl)propanenitrile.
Oxidation: Various carboxylic acids and quinones depending on the reaction conditions.
Scientific Research Applications
3-(4-Chlorophenyl)-2-(4-nitrophenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-(4-nitrophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Inference based on structural similarity to α1-adrenergic blockers in .
Key Observations:
Replacement of the nitro group with pyrrole (as in ’s compound 8) reduces molecular weight and alters electronic properties, correlating with cytotoxicity rather than receptor modulation . The aminophenyl group in ’s compound 8 introduces hydrogen-bonding capacity, likely contributing to estrogenic activity via interaction with hormone receptors .
Synthetic Routes: The target compound may be synthesized via Knoevenagel condensation or Michael addition, similar to methods used for 2-(4-chlorophenyl)-3-(1H-pyrrol-2-yl)propanenitrile () . Unsaturated analogs, such as 3-(4-chlorophenyl)-2-(phenylsulfonyl)acrylonitrile (), are typically prepared via sulfonation of acrylonitrile precursors .
Physicochemical Properties :
Biological Activity
3-(4-Chlorophenyl)-2-(4-nitrophenyl)propanenitrile is an organic compound characterized by its unique structure, which includes a chloro group and a nitro group attached to a propanenitrile backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
Molecular Formula : CHClNO
Key Features :
- Chloro Group : Enhances lipophilicity, aiding cellular membrane penetration.
- Nitro Group : Capable of undergoing bioreduction, generating reactive intermediates that may interact with cellular components.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can be reduced to form reactive species that can lead to cytotoxic effects. The chlorophenyl moiety enhances the compound's ability to cross cell membranes, increasing its bioavailability and effectiveness in biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has also been explored for its anticancer potential. In studies involving various cancer cell lines, it demonstrated notable cytotoxic effects:
| Cell Line | GI50 (µM) | Activity |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Moderate Inhibition |
| A549 (Lung) | 12.3 | Significant Inhibition |
| HCT116 (Colon) | 10.1 | High Inhibition |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of key signaling pathways.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the efficacy of this compound against several cancer cell lines using the MTT assay. The results indicated that the compound exhibited selective growth inhibition, particularly against lung carcinoma cell lines, with GI50 values ranging from 10 µM to 15 µM .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed that it was more effective against Gram-positive strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
